(tert-Butylperoxy)[(1,1-diphenylethyl)peroxy]dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(tert-Butylperoxy)[(1,1-diphenylethyl)peroxy]dimethylsilane is an organic peroxide compound known for its strong oxidizing properties. It is used in various chemical reactions and industrial applications due to its ability to initiate polymerization and other oxidative processes.
Vorbereitungsmethoden
The synthesis of (tert-Butylperoxy)[(1,1-diphenylethyl)peroxy]dimethylsilane typically involves the reaction of tert-butyl hydroperoxide with 1,1-diphenylethyl hydroperoxide in the presence of a dimethylsilane derivative. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency.
Analyse Chemischer Reaktionen
(tert-Butylperoxy)[(1,1-diphenylethyl)peroxy]dimethylsilane undergoes various types of chemical reactions, including:
Oxidation: As a strong oxidizing agent, it can oxidize a wide range of organic substrates.
Reduction: It can be reduced under specific conditions to yield corresponding alcohols or other reduced products.
Substitution: It can participate in substitution reactions where the peroxide group is replaced by other functional groups.
Common reagents used in these reactions include transition metal catalysts, acids, and bases. The major products formed depend on the specific reaction conditions and the nature of the substrates involved.
Wissenschaftliche Forschungsanwendungen
(tert-Butylperoxy)[(1,1-diphenylethyl)peroxy]dimethylsilane has several scientific research applications:
Chemistry: It is used as a radical initiator in polymerization reactions, aiding in the formation of various polymers and copolymers.
Biology: It can be used in studies involving oxidative stress and its effects on biological systems.
Medicine: Research into its potential use in drug delivery systems and as a therapeutic agent is ongoing.
Industry: It is employed in the production of plastics, rubbers, and other materials that require controlled polymerization processes.
Wirkmechanismus
The mechanism of action of (tert-Butylperoxy)[(1,1-diphenylethyl)peroxy]dimethylsilane involves the generation of free radicals upon decomposition. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to (tert-Butylperoxy)[(1,1-diphenylethyl)peroxy]dimethylsilane include:
1,1-Di-(tert-butylperoxy)-3,3,5-trimethylcyclohexane: Another organic peroxide with strong oxidizing properties, used in similar applications.
tert-Butyl hydroperoxide: A simpler peroxide compound used as an oxidizing agent and radical initiator.
1,1-Diphenylethyl hydroperoxide: A precursor in the synthesis of more complex peroxide compounds.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and stability characteristics, making it suitable for specialized applications in both research and industry.
Eigenschaften
CAS-Nummer |
54710-60-0 |
---|---|
Molekularformel |
C20H28O4Si |
Molekulargewicht |
360.5 g/mol |
IUPAC-Name |
tert-butylperoxy-(1,1-diphenylethylperoxy)-dimethylsilane |
InChI |
InChI=1S/C20H28O4Si/c1-19(2,3)21-23-25(5,6)24-22-20(4,17-13-9-7-10-14-17)18-15-11-8-12-16-18/h7-16H,1-6H3 |
InChI-Schlüssel |
DSZXVBUPQGMPHT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OO[Si](C)(C)OOC(C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.